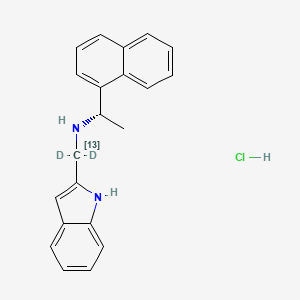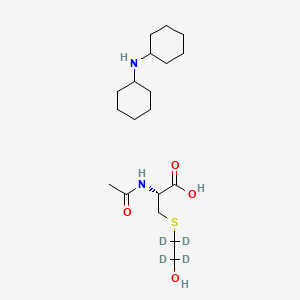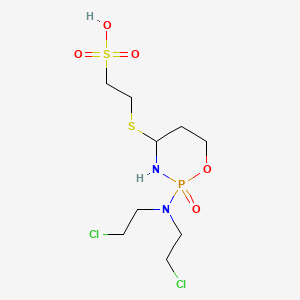
2,4,5-Trichlorophenoxyacetic Acid-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) is a synthetic plant hormone (auxin) that promotes processes such as somatic embryogenesis and selective gene transcription . It is also a herbicide that defoliates broad-leafed plants . 2,4,5-T together with 2,4-D comprises the defoliant Agent Orange .
Synthesis Analysis
2,4,5-T is synthesized by the reaction of 2,4,5-Trichlorophenol and chloroacetic acid . A study also mentioned a method involving the addition of 1,2,4-trichlorobenzene to 90% fuming nitric acid at 40° C .Molecular Structure Analysis
The molecular formula of 2,4,5-Trichlorophenoxyacetic Acid-13C6 is C213C6H5Cl3O3 . The molecular weight is 261.44 .Chemical Reactions Analysis
2,4,5-T is a synthetic plant hormone that promotes processes such as somatic embryogenesis and selective gene transcription . It is also a herbicide that defoliates broad-leafed plants .Physical And Chemical Properties Analysis
2,4,5-Trichlorophenoxyacetic Acid-13C6 is an off-white to yellow crystalline solid . It is odorless and has a density of 1.80 g/cm³ at 20 °C . It is insoluble in water .Applications De Recherche Scientifique
Somatic Embryogenesis in Horticulture
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): has been utilized in somatic embryogenesis, particularly in the propagation of high-value roses like the cultivar ‘Livin’ Easy’ (Rosa sp.). This synthetic auxin has shown effectiveness in inducing somatic embryogenesis over a broader concentration range compared to 2,4-dichlorophenoxyacetic acid (2,4-D), resulting in significantly higher embryo yields . The application of 2,4,5-T in horticulture can potentially streamline the clonal propagation process, making it more efficient and commercially viable.
Anaerobic Biodegradation Studies
Research on the anaerobic degradation of 2,4,5-T in freshwater sediments has provided insights into the environmental fate of this compound. Enrichment cultures from freshwater sediments have demonstrated the ability to degrade 2,4,5-T to simpler chlorinated phenols, which are easier to further break down . This application is crucial for understanding and mitigating the environmental impact of 2,4,5-T residues.
Plant Growth Regulation
As a synthetic plant hormone, 2,4,5-T has been used to promote various plant growth processes. Its role in selective gene transcription and somatic embryogenesis makes it a valuable tool in plant biology research and agriculture . By influencing these processes, 2,4,5-T aids in the study of plant development and the improvement of crop yields.
Proteomics Research
The isotopically labeled form, 2,4,5-Trichlorophenoxyacetic Acid-13C6 , is used in proteomics research to study protein expression and interaction. The incorporation of the 13C6 label allows for precise tracking and quantification of the compound in biological systems, facilitating a deeper understanding of its role at the molecular level .
Mécanisme D'action
Target of Action
2,4,5-Trichlorophenoxyacetic Acid-13C6, also known as 2,4,5-T, is a synthetic auxin . Auxins are a class of plant hormones that play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle .
Mode of Action
As a synthetic auxin, 2,4,5-T mimics the action of natural auxins. It binds to auxin receptors and triggers a series of responses, including cell elongation, root initiation, and secondary growth . It also promotes processes such as somatic embryogenesis and selective gene transcription .
Biochemical Pathways
The primary biochemical pathway affected by 2,4,5-T is the auxin signaling pathway. This pathway regulates various aspects of plant growth and development. When 2,4,5-T binds to its receptor, it activates the transcription of auxin-responsive genes, leading to changes in plant physiology .
Result of Action
The result of 2,4,5-T action is the modulation of plant growth and development. It can promote cell elongation, root initiation, and secondary growth . When used as a herbicide, it can cause uncontrolled and disorganized growth, leading to the death of broad-leafed plants .
Action Environment
The action of 2,4,5-T can be influenced by various environmental factors. For instance, its efficacy as a herbicide can be affected by temperature, rainfall, and soil type. Moreover, its stability and persistence in the environment can be influenced by factors such as sunlight and microbial activity .
Safety and Hazards
Propriétés
IUPAC Name |
2-(3,4,6-trichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O3/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13/h1-2H,3H2,(H,12,13)/i1+1,2+1,4+1,5+1,6+1,7+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYMJHWAQXWPDB-ZRDHQLPYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13C]([13C](=[13CH][13C](=[13C]1Cl)Cl)Cl)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trichlorophenoxyacetic Acid-13C6 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one-d15](/img/structure/B565111.png)

![2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3](/img/structure/B565115.png)
![2-Hydroxyamino-3,8-dimethylimidazo[4,5-f]quinoxaline-d3](/img/structure/B565117.png)
![2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline-d3](/img/structure/B565118.png)




